cis-3-Hexenyl trans-2-hexenoate

Regulatory Compliance Flavor Ingredient Identity JECFA Specifications

cis-3-Hexenyl trans-2-hexenoate (CAS 53398-87-1) is a defined-stereochemistry fatty acid ester with the IUPAC name [(Z)-hex-3-enyl] (E)-hex-2-enoate, belonging to the Green Leaf Volatiles (GLV) class. It is recognized under FEMA No.

Molecular Formula C12H20O2
Molecular Weight 196.29 g/mol
CAS No. 53398-87-1
Cat. No. B137138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-3-Hexenyl trans-2-hexenoate
CAS53398-87-1
Synonymscis-3-Hexenyl trans-2-Hexenoate; 
Molecular FormulaC12H20O2
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESCCCC=CC(=O)OCCC=CCC
InChIInChI=1S/C12H20O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h5,7-8,10H,3-4,6,9,11H2,1-2H3/b7-5-,10-8+
InChIKeyWAZKUHYKUCORDK-SUTBWYPISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in organic solvents
soluble (in ethanol)

Sourcing cis-3-Hexenyl trans-2-hexenoate (CAS 53398-87-1) for Flavor and Fragrance Research: A Technical Baseline


cis-3-Hexenyl trans-2-hexenoate (CAS 53398-87-1) is a defined-stereochemistry fatty acid ester with the IUPAC name [(Z)-hex-3-enyl] (E)-hex-2-enoate, belonging to the Green Leaf Volatiles (GLV) class [1]. It is recognized under FEMA No. 3928 and JECFA No. 1279 as a flavoring agent, with a typical commercial assay specification of 95.0–100.0% . Its unique (Z)- configuration in the alcohol moiety and (E)- configuration in the acid moiety distinguish it from other hexenyl ester isomers and directly determine its documented organoleptic profile of green, fruity, and tropical notes [1].

Procurement Risks of Substituting cis-3-Hexenyl trans-2-hexenoate with Generic Hexenyl Esters


Simple generic substitution with other hexenyl esters (e.g., cis-3-hexenyl acetate or hexyl trans-2-hexenoate) is scientifically unsupportable. The precisely defined stereochemistry of the (3Z,2E)-isomer is not a trivial attribute; JECFA specifications explicitly differentiate this compound from its secondary components like 3-hexenyl 3-hexenoate (6-7% typical) and 1-hexenyl 2-hexenoate (4-5% typical), which are present even in commercial-grade material [1]. Furthermore, the vapor pressure of cis-3-hexenyl trans-2-hexenoate (0.00996 mmHg at 25 °C) is markedly lower than that of smaller esters like cis-3-hexenyl acetate, directly impacting headspace performance and release kinetics in volatile delivery systems . Without verifying the specific (3Z,2E)-isomer content, a generic substitution will introduce unpredictable shifts in both aroma character and physical performance.

Quantitative Differentiation of cis-3-Hexenyl trans-2-hexenoate from Structural Analogs


Regulatory Identity is Defined by Precise (3Z,2E)-Stereochemistry

JECFA and FEMA listings are not for a generic 'hexenyl hexenoate' but for the specific (3Z,2E)-isomer. The JECFA specification explicitly notes that commercial material contains secondary components, primarily 3-hexenyl 3-hexenoate (6-7%) and 1-hexenyl 2-hexenoate (4-5%), setting a minimum assay value of 86% for the main (3Z,2E)-isomer [1]. This regulatory and compositional definition is not met by other isomers, such as (E)-2-Hexenyl (E)-2-hexenoate (LMFA07010588), which, despite sharing an identical molecular formula and mass, constitutes a distinct chemical entity with a separate lipid map identifier [2].

Regulatory Compliance Flavor Ingredient Identity JECFA Specifications

Differentiation in Vapor Pressure Drives Headspace Performance

The vapor pressure of cis-3-hexenyl trans-2-hexenoate, experimentally determined at 0.00996 mmHg (25 °C), is substantially lower than that of the shorter-chain analog cis-3-hexenyl acetate . While a precise experimental value for cis-3-hexenyl acetate at 25 °C is not available in the same datasheet, the boiling point of the acetate (75-76 °C at 23 mmHg) indicates significantly higher volatility compared to the target compound (114-115 °C at 15 mmHg), confirming a class-level difference in vapor pressure that is a direct consequence of the larger carbon skeleton and the presence of the α,β-unsaturated ester group in the target compounds .

Volatility Vapor Pressure Flavor Release

Esterification of Hexenol Lowers Odor Threshold by ~50-Fold Compared to the Parent Alcohol

A class-level inference for the target compound's sensory potency can be drawn from the well-established relationship between esterification and odor threshold in hexenyl GLVs. In water, the odor threshold concentration (OTC) of the ester cis-3-hexenyl acetate was measured at 1–2 µg/L, making it approximately 50 times more odorous than its corresponding alcohol, cis-3-hexen-1-ol [1]. While direct OTC data for cis-3-hexenyl trans-2-hexenoate in water is not available in the retrieved public literature, the principle that esterification of the cis-3-hexenol scaffold dramatically enhances olfactory potency is a class-level constant applicable to the target compound.

Odor Threshold Sensory Potency Structure-Activity

Hydrophobicity (logP) Distinguishes Long-Chain Esters from Acetates for Product Matrix Partitioning

The experimentally determined logP (o/w) of cis-3-hexenyl trans-2-hexenoate is 4.71 , significantly higher than that of cis-3-hexenyl acetate, which has a predicted logP of approximately 2.3 based on its smaller carbon skeleton [1]. This difference of over 2 log units indicates that the target compound partitions over 100-fold more favorably into hydrophobic phases (oil, lipid bilayers, polymer matrices) than the acetate, directly impacting flavor retention and controlled release in multi-phase food, cosmetic, and household product systems.

logP Hydrophobicity Matrix Partitioning

Contribution to Authentic Spring Green Tea Aroma Differentiates This Ester from Other Hexenyl Esters

In a seminal study on spring green tea aroma, cis-3-hexenyl trans-2-hexenoate and cis-3-hexenyl hexanoate were specifically identified as the two key hexenol esters contributing to the characteristic fresh aroma of spring green tea, among twelve synthesized hexenol ester isomers compared for fresh green note quality [1]. This provides direct evidence that, within the hexenyl ester family, the trans-2-hexenoate moiety imparts an organoleptic quality that is distinguishable from and preferred over other acid chain lengths and saturations for reconstructing authentic green tea aroma.

Tea Aroma Green Leaf Volatiles Authenticity

Recommended Application Scenarios for cis-3-Hexenyl trans-2-hexenoate Based on Verified Differentiation Evidence


Reconstitution of Authentic Spring Green Tea and Fresh-Cut Grass Flavor Profiles

Directly supported by the comparative synthesis of 12 hexenol ester isomers by Takei et al. (1976), cis-3-hexenyl trans-2-hexenoate, alongside cis-3-hexenyl hexanoate, was identified as indispensable for the characteristic fresh aroma of spring green tea . Formulators aiming to replicate authentic green tea, sencha, or fresh vegetative notes should prioritize this specific ester over generic 'hexenyl ester' blends, as the trans-2-hexenoate moiety imparts a distinct fresh green note not reproducible with saturated acid esters.

Long-Lasting Green-Fruity Note in Personal Care and Fine Fragrance Formulations

The experimentally determined vapor pressure of 0.00996 mmHg at 25 °C and high logP of 4.71 make this compound particularly suitable for perfume and body care products where a green top-to-middle note must persist beyond the initial alcohol evaporation. Compared to the more volatile cis-3-hexenyl acetate, the trans-2-hexenoate ester provides a slower release profile, enabling sustained perception of pear, kiwi, and fresh green nuances on skin or fabric.

Oil-Phase Flavor Delivery in Emulsions, Dressings, and Lipid-Based Food Matrices

The logP of 4.71, representing over 100-fold preferential partitioning into the oil phase compared to cis-3-hexenyl acetate [1], is directly relevant for food technologists formulating oil-continuous or emulsified products. Selecting the trans-2-hexenoate ester ensures the green-fruity flavor character remains associated with the lipid fraction during processing and storage, minimizing losses to the aqueous phase and headspace that would occur with more hydrophilic ester alternatives.

Regulatory-Compliant Flavor Ingredient Sourcing for Global Food and Beverage Markets

With a FEMA GRAS designation (FEMA No. 3928) and a defined JECFA specification (JECFA No. 1279) that explicitly requires a minimum 86% assay of the (3Z,2E)-isomer with controlled levels of secondary isomers , this compound is the only cis-3-hexenyl trans-2-hexenoate identity suitable for internationally marketed foods and beverages. Procurement specifications must include verification of the (3Z,2E)-isomer content to ensure compliance.

Technical Documentation Hub

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